8-Hydroxyquinoline
Overview
Description
Mechanism of Action
Target of Action
8-Hydroxyquinoline (8-HQ) is a versatile compound that can bind to a diverse range of targets with high affinities . It is known to interact with 2-Oxoglutarate (2OG) and iron-dependent oxygenases , which are considered promising therapeutic targets for various human diseases . It is also reported to inhibit type 2 methionine aminopeptidase (MetAP2) protein, which is involved in angiogenesis .
Mode of Action
8-HQ’s mode of action is primarily through its interaction with its targets. For instance, it acts as an effective broad-spectrum inhibitor of the 2OG oxygenase subfamilies , including nucleic acid demethylases and γ-butyrobetaine hydroxylase . It has also been
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
8-Hydroxyquinoline interacts with various enzymes, proteins, and other biomolecules. It is known to be a strong metal ion chelator . It has been reported that this compound derivatives can bind to a diverse range of targets with high affinities . This property makes it beneficial for the discovery of novel bioactive agents .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been reported to have antimicrobial activity and also shows chelating properties . It has been found to have a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. In its photo-induced excited-state, this compound converts to zwitterionic isomers, in which the hydrogen atom is transferred from oxygen to nitrogen . It also functions as a transcription inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxyquinoline can be synthesized through several methods. One common method involves the Skraup reaction, where glycerine and ortho-aminophenol undergo cyclization in the presence of concentrated sulfuric acid . The reaction conditions are optimized by adding anhydrous cupric sulfate and calcium oxide to absorb water and improve the efficiency of the reaction .
Industrial Production Methods: In industrial settings, oxyquinoline is produced by adding glycerine, ortho-aminophenol, nitrobenzene, and concentrated sulfuric acid into a reaction kettle. The mixture is heated to 140°C and maintained for 5-6 hours. After the reaction is complete, the product is cooled, neutralized with caustic soda, and separated. The upper oil layer is then heated to 200-220°C to obtain oxyquinoline .
Chemical Reactions Analysis
Types of Reactions: Oxyquinoline undergoes various chemical reactions, including:
Oxidation: Oxyquinoline can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form hydroxyquinoline derivatives.
Substitution: Oxyquinoline can undergo substitution reactions with halogens, sulfonic acids, and other reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using chlorine or bromine, while sulfonation requires sulfuric acid.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Halogenated or sulfonated oxyquinoline.
Scientific Research Applications
Oxyquinoline has a wide range of scientific research applications:
Comparison with Similar Compounds
Oxyquinoline is unique due to its versatile applications and strong chelating properties. Similar compounds include:
Quinoline: A parent compound with fewer applications but serves as a basis for many derivatives.
Isoquinoline: Another heterocyclic compound with different biological activities.
Oxamniquine: An anthelmintic agent with schistosomicidal activity.
Oxyquinoline stands out due to its broad range of applications in various fields, from medicine to industry, making it a valuable compound in scientific research and practical applications.
Properties
IUPAC Name |
quinolin-8-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c11-8-5-1-3-7-4-2-6-10-9(7)8/h1-6,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJGNVYPOGVAJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
Record name | 8-HYDROXYQUINOLINE | |
Source | CAMEO Chemicals | |
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Record name | 8-hydroxyquinoline | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/8-hydroxyquinoline | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
84063-18-3, 134-31-6 (hydrogen sulfate (2:1) salt) | |
Record name | 8-Quinolinol, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84063-18-3 | |
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Record name | Oxyquinoline [USAN] | |
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DSSTOX Substance ID |
DTXSID5020730 | |
Record name | 8-Hydroxyquinoline | |
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Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
8-hydroxyquinoline appears as white to off-white or faintly yellow crystalline powder. Phenolic odor. (NTP, 1992), White solid with a phenolic odor; [Hawley] White or tan powder; [MSDSonline] | |
Record name | 8-HYDROXYQUINOLINE | |
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Record name | 8-Hydroxyquinoline | |
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Boiling Point |
513 °F at 760 mmHg (NTP, 1992), Approx 267 °C | |
Record name | 8-HYDROXYQUINOLINE | |
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Record name | Oxyquinoline | |
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Solubility |
less than 1 mg/mL at 61 °F (NTP, 1992), Insoluble, Soluble in alcohol, acetone, chloroform, benzene, and in formic, acetic, hydrochloric, and sulfuric acids and alkalies., 1 part in 1500 parts water, In water, 556 mg/l @ 20 °C | |
Record name | 8-HYDROXYQUINOLINE | |
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Record name | Oxyquinoline | |
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Density |
1.034 at 408 °F (NTP, 1992) - Denser than water; will sink, 1.034 @ 20 °C | |
Record name | 8-HYDROXYQUINOLINE | |
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Vapor Pressure |
0.0016 [mmHg], 1.66X10-3 mm Hg @ 25 °C | |
Record name | 8-Hydroxyquinoline | |
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Record name | 8-HYDROXYQUINOLINE | |
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Mechanism of Action |
The mechanism by which oxyquinoline exerts its biocidal effect is unknown. | |
Record name | Oxyquinoline | |
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Color/Form |
White crystals or white crystalline powder | |
CAS No. |
148-24-3 | |
Record name | 8-HYDROXYQUINOLINE | |
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Record name | 8-Hydroxyquinoline | |
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Record name | 8-Quinolinol | |
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Record name | 8-Hydroxyquinoline | |
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Record name | Quinolin-8-ol | |
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Record name | OXYQUINOLINE | |
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Melting Point |
169 °F (NTP, 1992), 73-75 °C | |
Record name | 8-HYDROXYQUINOLINE | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 8-Hydroxyquinoline has the molecular formula C9H7NO and a molecular weight of 145.16 g/mol.
A: this compound acts as a bidentate ligand, coordinating with metal ions through both the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group. This forms stable chelate complexes. [, , ]
A: Researchers utilize various techniques including UV-Vis spectrophotometry, FTIR spectroscopy, NMR spectroscopy, and EPR spectroscopy to characterize this compound and its metal complexes. These methods provide insights into structural features, electronic properties, and complex formation. [, , , , ]
A: Incorporating this compound derivatives, like 5-nitro-8-hydroxyquinoline (NQ) and 5-chloro-7-iodo-8-hydroxyquinoline (CQ), into electrospun fibers composed of biocompatible and biodegradable polymers like poly(ethylene oxide) (PEO), beeswax (BW), poly(L-lactide) (PLA), and poly(ε-caprolactone) (PCL) has been shown to impart antibacterial and antifungal properties to the resulting materials. These fibers show promise for applications in plant protection. []
ANone: While the provided research doesn't delve into specific catalytic applications, this compound complexes, particularly those with transition metals, are known to catalyze various organic reactions. Their ability to act as Lewis acids and participate in redox processes makes them versatile catalysts. Further research is necessary to explore and optimize their potential in catalysis.
A: Researchers have utilized computational methods like PM6 semi-empirical molecular orbital calculations to investigate the electrochemical capacity behavior of aluminum-8-hydroxyquinoline complex-modified carbon paste electrodes. These calculations provided insights into the electronic properties and stability of the modifiers, correlating with experimental findings. [] Density functional theory (DFT) calculations have also been used to analyze the vibrational spectra of this compound and its halogenated and nitrated derivatives. []
A: Introducing halogen substituents at the 5 and 7 positions of the this compound scaffold influences its metabolism and excretion. Studies have shown that increased molecular weight due to halogen substitution leads to higher biliary excretion of glucuronide metabolites. Moreover, the position of the hydroxyl group significantly impacts the lubrication properties of this compound isomers on different surfaces, as observed in tribological studies. [, ]
A: Research suggests that weaker copper(II) and iron(III) binding affinities in this compound derivatives are associated with elevated cytotoxicity. For instance, the derivative Q-4, with weaker metal binding, exhibited higher toxicity compared to the parent compound Q-1. This highlights the significance of metal-binding properties in influencing the biological activity of these compounds. []
A: While both glucuronides and sulfates are metabolites of this compound derivatives, sulfates, particularly those with halogen substituents like 5-chloro-7-iodo-8-hydroxyquinoline sulfate, demonstrate greater resistance to enzymatic hydrolysis in vitro compared to glucuronides. This difference in stability highlights the influence of structural modifications on the metabolic fate of these compounds. []
A: Conjugating this compound to β-cyclodextrin enhances its aqueous solubility, expanding its potential applications in drug delivery and other areas. []
A: Intravenous administration of this compound has been shown to induce pancreatic diabetes in a small percentage of rabbits. This effect was not observed in other animal models tested, including rats, hamsters, guinea pigs, cats, and dogs. The underlying mechanisms for this species-specific diabetogenic effect remain to be fully elucidated. []
A: Grafting this compound onto nanoporous SBA-15 silica creates a novel solid phase extractor. This material efficiently extracts Cu2+ cations from aqueous solutions, allowing for the preconcentration and determination of trace amounts of copper using techniques like flame atomic absorption spectrometry (FAAS). []
A: Yes, a spectrophotometric method utilizing the diazotization reaction of this compound has been developed for the determination of metoclopramide hydrochloride in pharmaceutical preparations. This method offers a rapid, sensitive, and accurate approach for quality control analysis. []
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